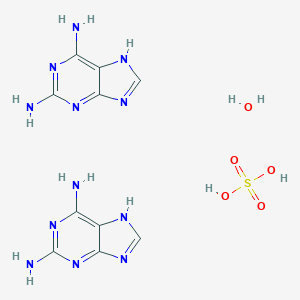

Purine, 2,6-diamino-, sulfate, hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7H-purine-2,6-diamine;sulfuric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H6N6.H2O4S.H2O/c2*6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4;/h2*1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCSVCLBFWLFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)N.C1=NC2=NC(=NC(=C2N1)N)N.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333698 | |

| Record name | Sulfuric acid--7H-purine-2,6-diamine--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116295-72-8 | |

| Record name | Sulfuric acid--7H-purine-2,6-diamine--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Diaminopurine Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,6-diaminopurine (DAP) sulfate hydrate, a purine analogue of significant interest in biochemical research and drug discovery. The document details its structural characteristics, physical constants, and spectroscopic profile. Furthermore, it outlines standardized experimental protocols for determining these properties and illustrates key biological pathways and experimental workflows through detailed diagrams.

Core Chemical and Physical Properties

2,6-Diaminopurine (also known as 2-aminoadenine) is an analogue of adenine.[1][2] As a sulfate hydrate, it is typically supplied as a salt to improve handling and solubility. The quantitative properties of 2,6-diaminopurine and its common salt forms are summarized below.

| Property | Value | Form |

| Molecular Formula | C₅H₆N₆ | Free Base |

| C₅H₆N₆ • ½ H₂SO₄ | Hemisulfate Salt[1] | |

| C₅H₆N₆ • H₂SO₄ • H₂O | Sulfate Monohydrate | |

| Molecular Weight | 150.14 g/mol | Free Base[3][4][5][6] |

| 199.2 g/mol | Hemisulfate Salt[1] | |

| CAS Number | 1904-98-9 | Free Base[4][6][7] |

| 7280-83-3 | Sulfate[6] | |

| 69369-16-0 | Hemisulfate Salt / Sulfate Monohydrate[1][8][9] | |

| Appearance | White to light yellow crystalline powder or granules.[3][4][7] | Free Base |

| Melting Point | >300 °C | Free Base[4][7] |

| 302 °C | Hemisulfate Salt[1] | |

| >225 °C (decomposes) | Sulfate Monohydrate[9] | |

| Density | 1.743 g/cm³ | Free Base[3] |

| ~1.7 g/cm³ | Sulfate Monohydrate[8] | |

| Aqueous Solubility | 2.38 g/L | Free Base[4] |

| Solubility (Other) | Soluble in formic acid (50 mg/ml) with heat.[1] | Hemisulfate Salt |

| pKa | pKₐ₁: 5.09; pKₐ₂: 10.77 | Free Base[10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quantification of 2,6-diaminopurine.

-

UV/Vis Spectroscopy : The UV absorption of DAP is pH-dependent due to the protonation of its amino groups. This characteristic is useful for its detection and for studying its interaction with other molecules.[1]

-

Infrared (IR) Spectroscopy : IR spectra provide information about the functional groups and bond vibrations within the molecule. Data for the free base is well-documented and typically obtained using a KBr disc method.[5][11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are essential for confirming the chemical structure of DAP in solution.[13]

Experimental Protocols

Detailed methodologies are required for the accurate and reproducible determination of the physicochemical properties of 2,6-diaminopurine sulfate hydrate.

The melting point is a key indicator of purity.[14] A pure compound exhibits a sharp melting range of 0.5-1.0°C, whereas impurities typically depress the melting point and broaden the range.[14][15]

Methodology:

-

Sample Preparation : A small amount of the dry, crystalline 2,6-diaminopurine sulfate hydrate is finely powdered. The open end of a glass capillary tube is pressed into the powder and tapped gently to pack the sample to a height of 2-3 mm.[16]

-

Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an automated Mel-Temp device.[14][15]

-

Heating : The apparatus is heated rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute to ensure thermal equilibrium.[14][15]

-

Observation and Recording : The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. academic.oup.com [academic.oup.com]

- 3. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]

- 4. 2,6-Diaminopurine CAS#: 1904-98-9 [m.chemicalbook.com]

- 5. 2,6-Diaminopurine [webbook.nist.gov]

- 6. 2,6-Diaminopurine | C5H6N6 | CID 30976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Diaminopurine | 1904-98-9 [chemicalbook.com]

- 8. 2,6-DIAMINOPURINE SULPHATE MONOHYDRATE | CAS#:69369-16-0 | Chemsrc [chemsrc.com]

- 9. 2,6-DIAMINOPURINE SULPHATE MONOHYDRATE | 69369-16-0 [chemicalbook.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. 2,6-Diaminopurine [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. 2,6-Diaminopurine(1904-98-9) 1H NMR [m.chemicalbook.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. m.youtube.com [m.youtube.com]

The Discovery and Enduring Significance of 2,6-Diaminopurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diaminopurine (DAP), a fascinating analog of adenine, has carved a unique niche in the landscape of molecular biology, virology, and prebiotic chemistry since its discovery. Initially identified as a natural component of a bacteriophage genome, its distinct chemical properties, particularly its ability to form three hydrogen bonds with thymine, have opened avenues for therapeutic intervention and deeper understanding of nucleic acid structure and function. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to 2,6-diaminopurine, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its involvement in critical biological pathways.

Discovery and Early History

The story of 2,6-diaminopurine (DAP), also known as 2-aminoadenine, began in 1977 with its identification in the DNA of the cyanophage S-2L[1]. This discovery was groundbreaking as it presented a natural deviation from the canonical A-T/G-C base pairing rule in a biological system. Unlike adenine, which forms two hydrogen bonds with thymine, DAP possesses an additional amino group at the 2-position of the purine ring, enabling the formation of a third hydrogen bond[2]. This seemingly minor structural alteration has profound implications for the stability and properties of nucleic acids.

Early research into DAP was not limited to its role in virology. As early as 1951, it was investigated for its potential in treating leukemia[2]. This pioneering work laid the foundation for the ongoing exploration of purine analogs in cancer chemotherapy. Furthermore, the presence of DAP in meteorites has fueled speculation about its potential role in the origin of life, suggesting it could have been a component of primordial genetic material[2].

Physicochemical Properties and Impact on Nucleic Acid Stability

The defining feature of DAP is its enhanced base-pairing strength with thymine (or uracil in RNA). This increased stability is a direct consequence of the third hydrogen bond formed between the 2-amino group of DAP and the 2-keto group of thymine.

Quantitative Data on Duplex Stability

The incorporation of DAP into DNA and RNA duplexes leads to a significant increase in their thermal stability. This is typically quantified by the change in melting temperature (Tm) and thermodynamic parameters.

| Oligonucleotide Duplex Modification | Change in Melting Temperature (ΔTm) per DAP substitution (°C) | Change in Free Energy (ΔΔG°37) per DAP substitution (kcal/mol) | Reference |

| DNA/DNA | 1.5 - 1.8 | -0.9 to -2.3 | [3][4] |

| 2'-O-methyl RNA/RNA | 0.4 - 1.2 | -0.9 | [5] |

| LNA-2'-O-methyl RNA/RNA | 1.0 - 2.7 | -2.3 | [5] |

Table 1: Impact of 2,6-Diaminopurine Substitution on Nucleic Acid Duplex Stability.

Synthesis of 2,6-Diaminopurine and its Nucleosides

The synthesis of DAP and its nucleoside derivatives is crucial for their study and application. Several synthetic routes have been developed, often starting from commercially available purine analogs.

Experimental Protocol: Microwave-Assisted Synthesis of 2,6-Diaminopurine Derivatives

This protocol is adapted from a method for the synthesis of 2,6-diaminopurine derivatives starting from 2,6-dichloropurine[6].

Materials:

-

2,6-dichloropurine

-

Appropriate amine (e.g., substituted anilines)

-

n-Butanol (n-BuOH)

-

Trifluoroacetic acid (TFA)

-

Microwave reactor

Procedure:

-

In a microwave tube, suspend 2,6-dichloropurine (0.19 mmol) and the desired amine (0.570 mmol) in n-BuOH (3 mL).

-

Add TFA (0.19 mmol) to the suspension.

-

Heat the reaction mixture in a microwave reactor at 150–170 °C for 40–70 minutes. The maximum microwave power input should be 300 W with a ramp time of 1 minute and a maximum pressure of 260 psi.

-

After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the resulting product by column chromatography to obtain the desired 2,6-diaminopurine derivative.

Biological Significance and Therapeutic Potential

DAP and its derivatives have demonstrated significant potential in various therapeutic areas, primarily due to their ability to interact with and inhibit key cellular and viral enzymes.

Antiviral Activity

Derivatives of 2,6-diaminopurine have shown broad-spectrum antiviral activity against a range of viruses, including flaviviruses (Dengue, Zika, West Nile virus), influenza virus, and SARS-CoV-2[6][7].

One notable example is (-)-β-d-2,6-diaminopurine dioxolane (DAPD), a prodrug of the HIV-1 inhibitor (-)-β-d-dioxolane guanosine (DXG)[4].

DAPD is converted in the body to its active form, which then acts as a competitive inhibitor and chain terminator of viral reverse transcriptase.

References

- 1. [2,6-Diaminopurine--a new adenine substituent base in the DNA of cyanophage S-2] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of 1-β-d-2,6-Diaminopurine Dioxolane, a Prodrug of the Human Immunodeficiency Virus Type 1 Inhibitor 1-β-d-Dioxolane Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2′-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Pathways of 2,6-Diaminopurine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Metabolism, Therapeutic Mechanisms, and Experimental Analysis of a Promising Adenine Analogue

Abstract

2,6-Diaminopurine (DAP), a naturally occurring adenine analogue, has garnered significant interest within the scientific and pharmaceutical communities due to its diverse and potent biological activities. Initially identified in the genome of the cyanophage S-2L, DAP has since been investigated for its anticancer, antiviral, and, more recently, its remarkable ability to correct nonsense mutations in genetic disorders. This technical guide provides a comprehensive overview of the biochemical pathways involving DAP, its metabolic activation, and its molecular mechanisms of action. Detailed experimental protocols for the synthesis, analysis, and biological evaluation of DAP and its derivatives are presented, alongside a compilation of quantitative data to support researchers and drug development professionals in this burgeoning field.

Introduction

2,6-Diaminopurine (DAP), also known as 2-aminoadenine, is a purine base that differs from adenine by the presence of an additional amino group at the C2 position of the purine ring. This seemingly minor structural modification has profound implications for its biological properties. In nucleic acids, DAP forms three hydrogen bonds with thymine, in contrast to the two hydrogen bonds formed between adenine and thymine, leading to increased thermal stability of DNA duplexes.[1] Beyond its role in viral genomics, DAP and its nucleoside derivatives have been the subject of extensive research, revealing a spectrum of therapeutic potentials. This guide will delve into the core biochemical pathways that underpin these therapeutic effects, providing a technical resource for scientists working on the development of DAP-based therapeutics.

Biochemical Pathways and Metabolism

The biological activity of 2,6-diaminopurine and its derivatives is intrinsically linked to their metabolism within host cells and their interaction with various enzymes. The key metabolic pathways involve phosphorylation, deamination, and incorporation into nucleic acids.

Anabolic Pathways: Activation of 2,6-Diaminopurine

For DAP to exert its biological effects, it must often be converted into its nucleotide forms. This anabolic activation is primarily mediated by adenine phosphoribosyltransferase (APRT).

-

Phosphoribosylation: APRT catalyzes the reaction between DAP and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form 2,6-diaminopurine ribonucleoside monophosphate (DAP-MP). This is a critical step for the subsequent formation of di- and tri-phosphate derivatives.[2] Cells that develop resistance to DAP have been shown to have lost their APRT function.[3]

-

Phosphorylation: DAP-MP can be further phosphorylated by cellular kinases to yield 2,6-diaminopurine ribonucleoside diphosphate (DAP-DP) and triphosphate (DAP-TP). The triphosphate form can then serve as a substrate for DNA and RNA polymerases.

In some therapeutic applications, particularly antiviral therapies, synthetic DAP nucleoside analogues are administered. These prodrugs bypass the initial phosphoribosylation step and are directly phosphorylated by cellular nucleoside and nucleotide kinases to their active triphosphate forms.

Catabolic and Conversion Pathways

The metabolic fate of DAP and its nucleosides is also influenced by catabolic enzymes, most notably adenosine deaminase (ADA).

-

Deamination: Adenosine deaminase can convert 2,6-diaminopurine ribonucleoside (DAP-R) and its deoxyribonucleoside counterpart (DAP-dR) to guanosine and deoxyguanosine, respectively.[4][5] This conversion is a key aspect of the prodrug strategy for certain DAP-based compounds, where the intended therapeutic agent is the resulting guanine analogue. For instance, the antiviral agent (-)-β-D-2,6-diaminopurine dioxolane (DAPD) is deaminated by ADA to (-)-β-D-dioxolane guanine (DXG), which is then phosphorylated to the active antiviral agent DXG-TP.[4]

The following Graphviz diagram illustrates the central metabolic pathways of 2,6-diaminopurine.

Therapeutic Applications and Mechanisms of Action

The unique biochemical properties of DAP and its derivatives have led to their exploration in several therapeutic areas.

Antiviral Activity

Numerous 2,6-diaminopurine derivatives have demonstrated potent antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Dengue virus, Zika virus, and SARS-CoV-2.[6][7][8]

The primary mechanism of antiviral action for many DAP nucleoside analogues involves the following steps:

-

Prodrug Activation: The DAP nucleoside analogue is taken up by the host cell and is intracellularly phosphorylated to its active triphosphate form (DAP-TP analogue).

-

Inhibition of Viral Polymerase: The DAP-TP analogue acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase. It competes with the natural corresponding deoxynucleotide triphosphate for incorporation into the growing viral DNA or RNA chain.

-

Chain Termination: Once incorporated, the lack of a 3'-hydroxyl group on the sugar moiety of many of these analogues prevents the formation of the next phosphodiester bond, leading to premature chain termination of the viral nucleic acid.

The following diagram illustrates the general mechanism of antiviral action for a DAP nucleoside analogue.

Anticancer Activity

The anticancer properties of DAP were recognized as early as 1951.[3] The mechanism of its antitumor effect is primarily due to its role as a purine antagonist.

-

Inhibition of DNA Synthesis: After conversion to its triphosphate form, DAP-TP can be incorporated into DNA, but it can also inhibit ribonucleotide reductase, the enzyme responsible for producing deoxyribonucleotides. This leads to an imbalance in the deoxynucleotide pool and an arrest of cells in the G1/G0 phase of the cell cycle, ultimately inhibiting cell proliferation.[4][5]

-

Induction of Cell Cycle Arrest: Studies have shown that DAP can induce an accumulation of cells in the G2/M phase, suggesting a different mechanism of cell cycle disruption compared to its deoxyribonucleoside form.[4]

Correction of Nonsense Mutations

One of the most exciting recent applications of DAP is its ability to induce the readthrough of premature termination codons (PTCs), particularly UGA codons. This has significant therapeutic implications for genetic diseases caused by nonsense mutations, such as cystic fibrosis and Duchenne muscular dystrophy.[6][9]

The proposed mechanism involves the inhibition of the tRNA-specific 2'-O-methyltransferase FTSJ1. This enzyme is responsible for the modification of the wobble base in the anticodon of tRNATrp. By inhibiting FTSJ1, DAP promotes the misreading of the UGA stop codon as a tryptophan codon, allowing for the synthesis of a full-length, functional protein.[6]

The logical workflow for the therapeutic application of DAP in nonsense-mediated diseases is depicted below.

Quantitative Data

The following tables summarize key quantitative data for 2,6-diaminopurine and its derivatives from the literature.

Table 1: Antiviral Activity of 2,6-Diaminopurine Derivatives

| Compound | Virus | Cell Line | Assay | IC50 (µM) | Selectivity Index (SI) | Reference |

| 6i | Dengue virus (DENV) | Huh7 | Plaque Reduction Assay (PRA) | 0.90 ± 0.04 | 77 | [6] |

| 6i | Zika virus (ZIKV) | Huh7 | SYRA | Low micromolar | 182 | [6] |

| 6i | West Nile Virus (WNV) | Vero | DYRA/PRA | Low micromolar | - | [6] |

| 6i | Influenza A virus | MDCK | - | 0.5 - 5.3 | - | [6] |

| 6i | SARS-CoV-2 | Calu-3 | - | 0.5 | 240 | [7] |

| β-2,6-diaminopurine nucleoside 25 | HIV-1 | Human lymphocytes | - | EC50 = 0.56 | - | [10] |

| Guanosine derivative 27 | HIV-1 | Human lymphocytes | - | EC50 = 0.65 | - | [10] |

Table 2: Enzyme Inhibition and Kinetic Parameters

| Compound/Substrate | Enzyme | Source | Km (µM) | kcat (s-1) | Ki (µM) | Reference |

| (-)-β-D-2,6-Diaminopurine dioxolane (DAPD) | Adenosine Deaminase | Calf | 15 ± 0.7 | 540-fold slower than adenosine | - | [4] |

| Dioxolane Guanine Triphosphate (DXG-TP) | Human DNA Polymerase γ | Human | - | - | 4.3 ± 0.4 | [4] |

| Adenine | Adenine Phosphoribosyltransferase 1 (APRT1) | T. brucei brucei | 2.2 ± 0.7 | 0.62 ± 0.02 | - | [10] |

| PRPP | Adenine Phosphoribosyltransferase 1 (APRT1) | T. brucei brucei | 68 ± 11 | 0.61 ± 0.04 | - | [10] |

Table 3: Pharmacokinetic Parameters of 2,6-Diaminopurine in Mice

| Parameter | Route of Administration | Value | Reference |

| Plasma half-life | Intravenous (8.1 mg/kg) | Rapid (undetectable after 2h) | [6] |

| Distribution | Oral | Distributed to various tissues including lungs, muscles, and brain | [6] |

| Stability in Plasma | In vitro | Stable | [6] |

| Elimination | Oral | Rapidly eliminated in urine | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 2,6-diaminopurine.

Synthesis of 2,6-Diaminopurine Nucleosides

A common method for the synthesis of DAP nucleosides involves the direct glycosylation of a protected DAP base with a protected sugar derivative.

Protocol: Preparation of 2,6-Diaminopurine-2'-deoxyriboside [11]

-

Protection of 2,6-Diaminopurine: The 2,6-diaminopurine heterocycle is first protected, for example, as a 2,6-bis(tetramethylsuccinimide) derivative, to prevent side reactions at the amino groups.

-

Preparation of the Glycosyl Donor: A protected 2-deoxyribose derivative, such as 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride, is prepared to act as the glycosyl donor.

-

Glycosylation Reaction (Sodium Salt Method):

-

The protected DAP is treated with a sodium base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., acetonitrile) to form the sodium salt.

-

The glycosyl donor is then added to the reaction mixture, and the reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Deprotection: The protecting groups on both the purine base and the sugar moiety are removed using appropriate deprotection conditions (e.g., methanolic ammonia) to yield the final 2,6-diaminopurine-2'-deoxyriboside.

-

Purification: The crude product is purified by column chromatography on silica gel to obtain the pure nucleoside.

HPLC Analysis of 2,6-Diaminopurine and its Metabolites

High-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of DAP and its metabolites in biological samples.

Protocol: Reversed-Phase HPLC for DAP Analysis [8][12]

-

Sample Preparation:

-

For cellular extracts, cells are typically lysed, and proteins are precipitated with an acid (e.g., perchloric acid). The supernatant is then neutralized and filtered before injection.

-

For plasma or urine samples, a protein precipitation step followed by centrifugation and filtration is usually sufficient.

-

-

HPLC System and Column:

-

A standard HPLC system with a UV or diode array detector is used.

-

A C18 reversed-phase column is commonly employed for the separation.

-

-

Mobile Phase and Gradient:

-

A typical mobile phase consists of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

A gradient elution may be necessary to separate DAP from its various metabolites with different polarities.

-

-

Detection:

-

DAP and its purine metabolites can be detected by their UV absorbance, typically around 254-280 nm. A diode array detector allows for the simultaneous monitoring of multiple wavelengths and spectral analysis to confirm peak identity.

-

-

Quantification:

-

Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a standard curve prepared with known concentrations of DAP and its metabolites.

-

Cell Viability and Cytotoxicity Assays

To evaluate the anticancer or cytotoxic effects of DAP and its derivatives, standard cell viability assays are used.

-

Cell Seeding: Adherent or suspension cells are seeded in a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.

-

Compound Treatment: The cells are treated with various concentrations of the DAP compound for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Nonsense Mutation Readthrough Assays

The ability of DAP to induce readthrough of premature stop codons can be quantified using reporter assays or by measuring the function of the restored protein.

Protocol: Dual-Luciferase Reporter Assay [12][14][15][16][17]

-

Reporter Construct: A plasmid vector is constructed containing a Renilla luciferase gene followed by a firefly luciferase gene. A specific nonsense mutation (e.g., UGA) is introduced between the two luciferase coding sequences.

-

Transfection: The reporter plasmid is transfected into a suitable human cell line (e.g., HEK293T).

-

DAP Treatment: The transfected cells are treated with various concentrations of DAP for 24-48 hours.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the activities of both Renilla and firefly luciferase are measured sequentially using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: The readthrough efficiency is calculated as the ratio of firefly luciferase activity to Renilla luciferase activity. An increase in this ratio in DAP-treated cells compared to untreated cells indicates readthrough of the nonsense codon.

Protocol: SPQ Assay for CFTR Function [18][19][20][21][22]

This assay is used to assess the function of the CFTR chloride channel, which can be restored by DAP-induced readthrough of a nonsense mutation in the CFTR gene.

-

Cell Culture: Cells expressing the mutant CFTR (e.g., patient-derived bronchial epithelial cells) are grown on permeable supports to form a polarized monolayer.

-

SPQ Loading: The cells are loaded with the chloride-sensitive fluorescent dye, 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ). The fluorescence of SPQ is quenched by chloride ions.

-

DAP Treatment: The cells are pre-treated with DAP for a sufficient time to allow for the synthesis of full-length CFTR.

-

Perfusion and Stimulation: The cells are placed in a perfusion chamber and perfused with a low-chloride solution to establish a chloride gradient. CFTR is then activated with a cocktail of forskolin and IBMX to stimulate cAMP production.

-

Fluorescence Measurement: The fluorescence of SPQ is monitored over time using a fluorescence spectrophotometer or microscope. An increase in fluorescence indicates chloride efflux through functional CFTR channels.

-

Data Analysis: The rate of fluorescence increase is proportional to the CFTR channel activity.

Conclusion

2,6-Diaminopurine and its derivatives represent a versatile class of molecules with significant therapeutic potential. Their diverse mechanisms of action, ranging from the inhibition of viral replication and cancer cell growth to the correction of genetic defects, are rooted in their unique biochemical pathways. This technical guide has provided a comprehensive overview of these pathways, supported by quantitative data and detailed experimental protocols. As research in this area continues to advance, a deeper understanding of the interactions of DAP with cellular machinery will undoubtedly pave the way for the development of novel and effective therapies for a wide range of diseases. Further investigation into the human pharmacokinetics of DAP and the specific kinetic parameters of key metabolic enzymes will be crucial for the clinical translation of these promising compounds.

References

- 1. Investigating the CFTR Cl - Channel Using the Patch-Clamp Technique: An Overview | Semantic Scholar [semanticscholar.org]

- 2. Adenine Phosphoribosyltransferase Deficiency: A Potentially Reversible Cause of CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]

- 4. Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic studies of adenine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The power of 2,6-diaminopurine in correcting UGA nonsense codons in CFTR mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A reporter system for translational readthrough of stop codons in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Extended stop codon context predicts nonsense codon readthrough efficiency in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. The dual luciferase assay does not support claims of stop codon readthrough on the AGO1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of cystic fibrosis transmembrane conductance regulator activity using fluorescence spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fluorescent Indicator Methods to Assay Functional CFTR Expression in Cells | Springer Nature Experiments [experiments.springernature.com]

- 20. cff.org [cff.org]

- 21. Functional tests for assessment of residual CFTR channel activity and personalized selection of efficacious CFTR-modulators for cystic fibrosis patients with ‘mild’ and ‘severe’ genetic variants | Amelina | PULMONOLOGIYA [journal.pulmonology.ru]

- 22. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of 2,6-Diaminopurine Derivatives: A Technical Guide

Introduction

The global challenge of emerging and re-emerging viral diseases necessitates the development of novel antiviral agents, particularly those with broad-spectrum activity. Among the promising scaffolds in antiviral drug discovery, 2,6-diaminopurine (DAP) derivatives have garnered significant attention. These purine analogues, encompassing non-nucleoside, nucleoside, and acyclic nucleoside phosphonate forms, have demonstrated potent in vitro activity against a diverse range of viruses. Their mechanisms of action often involve targeting both viral enzymes and host-cell factors crucial for viral replication, making them attractive candidates for further development. This technical guide provides a comprehensive overview of the in vitro antiviral activity of 2,6-diaminopurine derivatives, detailing their quantitative efficacy, the experimental protocols used for their evaluation, and their known mechanisms of action.

Quantitative Antiviral Activity

The antiviral efficacy of 2,6-diaminopurine derivatives has been quantified against various RNA and DNA viruses. The following tables summarize the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI = CC₅₀/EC₅₀), providing a clear comparison of the compounds' potency and therapeutic window.

Table 1: Activity Against RNA Viruses (Flaviviruses, Influenza, SARS-CoV-2)

| Compound | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |

| 6i | Dengue virus (DENV) | Vero | 2.1 | >100 | >48 | [1] |

| 6i | Zika virus (ZIKV) | Vero | 0.55 | 100 | 182 | [1] |

| 6i | West Nile virus (WNV) | Vero | 5.3 | >100 | >19 | [1] |

| 6i | Influenza A (PR8 H1N1) | MDCK | 0.5 | >100 | >200 | [1] |

| 6i | SARS-CoV-2 | Calu-3 | 0.5 | 120 | 240 | [1][2] |

| MR-333 (1a) | DENV, ZIKV, WNV, Flu-A, SARS-CoV-2 | Various | low µM to sub-µM | High | High | [2] |

Table 2: Activity Against Retroviruses (HIV-1)

| Compound | Virus | Cell Line | EC₅₀ (µM) | EC₉₀ (µM) | CC₅₀ (µM) | Reference |

| β-2,6-diaminopurine nucleoside (25) | HIV-1 | Human PBM | 0.56 | 4.2 | Moderate | [3][4] |

| DAPD (Prodrug of DXG) | HIV-1 (LAI strain) | MT2 | - | - | - | [5] |

Table 3: Activity Against DNA Viruses (Herpesviruses)

| Compound | Virus | Cell Line | Efficacy | Target | Reference |

| Carbocyclic analogue (6) | Herpes Simplex Virus 1 (HSV-1) | - | Highly Active | - | [6] |

| Analogue VI (DAP-ANP) | Pseudorabies virus (PrV, SuHV-1) | - | Most Effective | Viral DNA Polymerase | [7] |

Mechanisms of Action

2,6-Diaminopurine derivatives exhibit diverse mechanisms of action, targeting critical viral and host components.

Inhibition of Flavivirus Replication: Certain derivatives function as multi-target agents. They have been shown to inhibit the interaction between viral non-structural proteins NS5 and NS3 and concurrently block the activity of host c-Src/Fyn kinases, which are involved in the viral replication cycle.[1]

Inhibition of HIV Reverse Transcriptase (Prodrug Strategy): Some derivatives, like (-)-β-d-2,6-diaminopurine dioxolane (DAPD), act as prodrugs.[5] DAPD is converted by the host enzyme adenosine deaminase (ADA) into the active guanosine analogue, (-)-β-d-dioxolane guanosine (DXG). DXG is then phosphorylated by host kinases to its triphosphate form (DXG-TP), which acts as a competitive inhibitor and chain terminator of the HIV reverse transcriptase.[5]

Inhibition of Herpesvirus DNA Polymerase: Acyclic nucleoside phosphonate (ANP) analogues of DAP have been shown to be effective against herpesviruses. Their likely mechanism involves targeting the viral DNA polymerase, thereby inhibiting viral DNA replication.[7]

Experimental Protocols

Standardized in vitro assays are crucial for determining the antiviral activity and cytotoxicity of 2,6-diaminopurine derivatives.

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to host cells, which is essential for calculating the selectivity index.[8] The MTT assay is a common colorimetric method.[9]

Methodology:

-

Cell Seeding: Plate host cells (e.g., Vero, MDCK) in 96-well plates and incubate until a confluent monolayer is formed.

-

Compound Addition: Prepare serial dilutions of the test compound and add them to the cells. Include untreated cells as a viability control.

-

Incubation: Incubate the plates for a period that mirrors the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[9]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the compound concentration that reduces cell viability by 50% compared to the control.[10]

Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is considered the gold standard for measuring the ability of a compound to inhibit viral replication, quantified by the reduction in the formation of viral plaques.[11][12]

Methodology:

-

Cell Seeding: Grow a confluent monolayer of susceptible host cells in 24- or 48-well plates.[11]

-

Virus Inoculation: Infect the cell monolayers with a known concentration of virus (e.g., 40-80 plaque-forming units, PFU) and allow it to adsorb for 1-2 hours.[11]

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.[13]

-

Incubation: Incubate the plates for several days (e.g., 3-7 days) to allow for plaque formation in the control wells (no compound).[11][13]

-

Visualization: Fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet. Viable cells will be stained, while areas of cell death due to viral lysis (plaques) will appear as clear zones.[11]

-

Plaque Counting: Count the number of plaques in each well.

-

Analysis: Determine the IC₅₀ or EC₅₀, which is the compound concentration required to reduce the number of plaques by 50% compared to the virus control.[14]

Reverse Transcriptase (RT) Assay

This assay is specific for retroviruses, like HIV, and measures the activity of the viral reverse transcriptase enzyme, which is essential for converting the viral RNA genome into DNA.[15][16]

Methodology:

-

Sample Preparation: Collect cell-free viral supernatant from infected cell cultures treated with the test compound. Lyse the viral particles to release the RT enzyme.[15]

-

RT Reaction: Set up a reaction mixture containing the viral lysate, a template-primer (e.g., poly(A) template and oligo(dT) primer), and labeled or unlabeled deoxynucleoside triphosphates (dNTPs).[17]

-

Incubation: Incubate the mixture at 37°C to allow the RT enzyme to synthesize cDNA from the RNA template.[18]

-

Detection of cDNA: Quantify the newly synthesized cDNA. This can be done using various methods:

-

Radioisotopic: Incorporation of radiolabeled dNTPs.

-

Colorimetric: ELISA-based detection of DIG-labeled dUTP incorporated into the cDNA.[19]

-

Fluorometric: Using a dye like PicoGreen that specifically binds to the RNA-DNA heteroduplexes formed.[17]

-

PCR-based (PERT Assay): Amplification of the cDNA product using PCR for enhanced sensitivity.[15]

-

-

Analysis: Compare the RT activity in samples from treated cells to that of untreated controls to determine the inhibitory effect of the compound.

References

- 1. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antiviral evaluation of 2′,3′-dideoxy-2′,3′-difluoro-D-arabinofuranosyl 2,6-disubstituted purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Action of 1-β-d-2,6-Diaminopurine Dioxolane, a Prodrug of the Human Immunodeficiency Virus Type 1 Inhibitor 1-β-d-Dioxolane Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral evaluation of carbocyclic analogues of ribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral activities of 2,6-diaminopurine-based acyclic nucleoside phosphonates against herpesviruses: In vitro study results with pseudorabies virus (PrV, SuHV-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 15. PERT Assay Protocol - Creative Biogene [creative-biogene.com]

- 16. A simple and rapid reverse transcriptase assay for the detection of retroviruses in cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. profoldin.com [profoldin.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

2,6-Diaminopurine: A Cornerstone in Prebiotic Chemistry and the Origins of Life

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of life on Earth from a prebiotic chemical world remains one of the most profound scientific questions. Central to this inquiry is the origin of informational polymers capable of storing and transmitting genetic information. While modern life relies on a four-letter genetic alphabet (A, T, G, C in DNA; A, U, G, C in RNA), compelling evidence suggests that alternative nucleobases may have played a pivotal role in the nascent stages of life. Among these, 2,6-diaminopurine (DAP), an analog of adenine, stands out as a particularly strong candidate. Its unique chemical properties, including enhanced base-pairing stability and participation in crucial prebiotic reactions, position it as a potential cornerstone in the formation of primordial nucleic acids. This technical guide provides a comprehensive overview of the role of DAP in prebiotic chemistry, detailing its synthesis under plausible early Earth conditions, its impact on the stability and replication of nucleic acids, and the experimental methodologies used to investigate these phenomena.

Introduction: The Case for a Non-Canonical Prebiotic Nucleobase

The "RNA world" hypothesis posits that RNA was the primary genetic material before the advent of DNA and proteins. However, the prebiotic synthesis of the canonical RNA bases and their incorporation into functional polymers face significant hurdles. This has led to the exploration of non-canonical nucleobases that may have possessed more favorable properties for the emergence of informational polymers in a prebiotic environment.[1][2] 2,6-diaminopurine, with an additional amino group at the C2 position compared to adenine, presents a compelling case for being a key player in this early chemical evolution.

One of the most significant advantages of DAP is its ability to form three hydrogen bonds with uracil (or thymine), in contrast to the two hydrogen bonds formed by adenine.[3] This enhanced base-pairing strength leads to greater thermal stability of nucleic acid duplexes, a crucial feature for the faithful replication of genetic information in the fluctuating conditions of the early Earth. Furthermore, DAP has been shown to promote the repair of UV-induced DNA lesions and exhibits favorable kinetics in non-enzymatic template-copying reactions.[3][4] The detection of DAP in carbonaceous meteorites further strengthens the possibility of its availability on the prebiotic Earth.

This guide will delve into the technical details of DAP's involvement in prebiotic chemistry, presenting quantitative data, experimental protocols, and visual representations of key processes to provide a thorough resource for researchers in the field.

Prebiotic Synthesis of 2,6-Diaminopurine

The plausibility of DAP's role in the origin of life is fundamentally dependent on its formation from simple precursors under conditions representative of the early Earth. Research has focused on two primary pathways for the abiotic synthesis of purines: formamide-based synthesis and synthesis from hydrogen cyanide (HCN).

Formamide-Based Synthesis

Formamide (HCONH₂) is a simple organic molecule that has been proposed as a key solvent and reactant in prebiotic chemistry. When heated, particularly in the presence of mineral catalysts, formamide can produce a variety of biomolecules, including purines. The synthesis of DAP from formamide is thought to proceed through a series of intermediates, including the formation of 5-aminoimidazole-4-carboxamide (AICA) and its subsequent reaction with urea or other nitrogen-containing compounds.[5]

Synthesis from Hydrogen Cyanide

Hydrogen cyanide is another simple and abundant molecule in prebiotic environments. Polymerization of HCN in aqueous solutions can lead to the formation of a variety of organic compounds, including amino acids and purines. The pathway to purine synthesis from HCN is believed to involve the formation of a key intermediate, 4-aminoimidazole-5-carbonitrile (AICN), which can then react further to form various purines, including adenine and DAP.

Enhanced Stability of DAP-Containing Nucleic Acids

A defining feature of DAP is its ability to increase the thermal stability of nucleic acid duplexes. The additional hydrogen bond in a DAP-Uracil (or DAP-Thymine) base pair significantly strengthens the interaction compared to a standard Adenine-Uracil (or Adenine-Thymine) pair.

dot

Caption: Comparison of A-T and DAP-T base pairing.

Quantitative Data on Duplex Stability

The increased stability of DAP-containing duplexes has been quantified through melting temperature (Tm) studies. The Tm is the temperature at which 50% of the duplex DNA dissociates into single strands.

| Nucleic Acid Type | Modification | Increase in Tm per Substitution (°C) | Reference |

| DNA | 2,6-diaminopurine | 1.5 - 1.8 | [5] |

| PNA-DNA | 2,6-diaminopurine | 2 - 4 |

Role of DAP in Non-Enzymatic Replication

The ability of a genetic polymer to replicate without the aid of complex enzymes is a critical requirement for the origin of life. Studies on non-enzymatic template-directed primer extension have shown that DAP can enhance the efficiency and fidelity of this process.

Kinetics of Non-Enzymatic Primer Extension

Kinetic studies of non-enzymatic primer extension reactions using activated DAP nucleotides have provided insights into its favorable properties.

dot

Caption: Logical relationships of DAP in the context of the origin of life.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the hypothesis that 2,6-diaminopurine was a significant molecule in prebiotic chemistry. Its plausible abiotic synthesis, coupled with its ability to enhance the stability and replication of nucleic acids, makes it a compelling candidate for a component of the first genetic polymers. The quantitative data and experimental protocols provided herein offer a foundation for further research into the role of DAP and other non-canonical nucleobases in the origin of life.

Future research should focus on several key areas:

-

Refining Prebiotic Synthesis Pathways: Further elucidation of high-yield, robust prebiotic synthesis routes for DAP and its nucleosides under a wider range of simulated early Earth conditions.

-

Investigating Catalytic Activity: Exploring the potential for DAP-containing oligonucleotides to act as catalysts (ribozymes), which would further strengthen the case for an "RNA world" that included non-canonical bases.

-

Systems Chemistry Approaches: Studying the interactions of DAP with other prebiotic molecules, such as amino acids and lipids, to understand how these components may have co-evolved to form the first protocells.

By continuing to explore the chemistry of 2,6-diaminopurine, the scientific community can gain deeper insights into the chemical origins of life and the fundamental principles that govern the emergence of biological complexity. This knowledge not only addresses a fundamental scientific question but also has implications for the fields of synthetic biology and the development of novel nucleic acid-based therapeutics.

References

- 1. Diaminopurine in Nonenzymatic RNA Template Copying - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies in prebiotic synthesis. II. Synthesis of purine precursors and amino acids from aqueous hydrogen cyanide. | Semantic Scholar [semanticscholar.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

Structural Analysis of 2,6-Diaminopurine Hydrates: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Crystallographic Data

The crystal structure of 2,6-diamino-9H-purine monohydrate was determined by single-crystal X-ray diffraction. The key crystallographic data and structure refinement parameters are summarized in Table 1. The asymmetric unit contains one molecule of 2,6-diaminopurine and one water molecule.

| Table 1: Crystal Data and Structure Refinement for 2,6-diamino-9H-purine monohydrate | |

| Parameter | Value |

| Empirical formula | C₅H₈N₆O |

| Formula weight | 168.17 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 7.953(3) Å |

| b | 11.011(3) Å |

| c | 8.887(3) Å |

| α | 90° |

| β | 108.89(3)° |

| γ | 90° |

| Volume | 736.6(4) ų |

| Z | 4 |

| Density (calculated) | 1.516 Mg/m³ |

| Absorption coefficient | 0.118 mm⁻¹ |

| F(000) | 352 |

| Data collection and refinement | |

| Theta range for data collection | 3.10 to 27.50° |

| Index ranges | -10<=h<=9, -14<=k<=14, -11<=l<=11 |

| Reflections collected | 6813 |

| Independent reflections | 1686 [R(int) = 0.036] |

| Completeness to theta = 27.50° | 99.4 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1686 / 0 / 117 |

| Goodness-of-fit on F² | 1.049 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.119 |

| R indices (all data) | R1 = 0.063, wR2 = 0.131 |

Molecular Geometry

The bond lengths and angles within the 2,6-diaminopurine molecule are consistent with those of other purine derivatives. The purine ring system is essentially planar. The exocyclic amino groups also lie in the plane of the purine ring.

| Table 2: Selected Bond Lengths (Å) for 2,6-diamino-9H-purine monohydrate | |

| Bond | Length (Å) |

| N1-C2 | 1.345(2) |

| C2-N3 | 1.326(2) |

| C2-N10 | 1.339(2) |

| N3-C4 | 1.349(2) |

| C4-C5 | 1.376(2) |

| C5-C6 | 1.413(2) |

| C6-N1 | 1.357(2) |

| C6-N11 | 1.340(2) |

| C5-N7 | 1.381(2) |

| N7-C8 | 1.311(2) |

| C8-N9 | 1.370(2) |

| N9-C4 | 1.377(2) |

| Table 3: Selected Bond Angles (°) for 2,6-diamino-9H-purine monohydrate | |

| Angle | Degrees (°) |

| C6-N1-C2 | 119.3(1) |

| N1-C2-N3 | 124.2(1) |

| N1-C2-N10 | 118.0(1) |

| N3-C2-N10 | 117.8(1) |

| C2-N3-C4 | 111.4(1) |

| N3-C4-C5 | 128.5(1) |

| N3-C4-N9 | 125.1(1) |

| C5-C4-N9 | 106.4(1) |

| C4-C5-C6 | 117.4(1) |

| C4-C5-N7 | 110.6(1) |

| C6-C5-N7 | 132.0(1) |

| N1-C6-C5 | 119.1(1) |

| N1-C6-N11 | 118.9(1) |

| C5-C6-N11 | 122.0(1) |

| C5-N7-C8 | 104.2(1) |

| N7-C8-N9 | 113.6(1) |

| C4-N9-C8 | 105.2(1) |

Hydrogen Bonding Network

The crystal structure of 2,6-diamino-9H-purine monohydrate is characterized by an extensive and complex hydrogen-bonding network. The water molecule plays a crucial role in linking the 2,6-diaminopurine molecules, acting as both a hydrogen bond donor and acceptor. The amino groups and the nitrogen atoms of the purine ring are all involved in hydrogen bonding. This intricate network of interactions is responsible for the stability of the crystal lattice.

| Table 4: Hydrogen Bond Geometry (Å, °) for 2,6-diamino-9H-purine monohydrate | | | :--- | :--- | :--- | :--- | :--- | | D-H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) | | N10-H10A···N7 | 0.86 | 2.19 | 3.045(2) | 173 | | N10-H10B···O1W | 0.86 | 2.09 | 2.946(2) | 174 | | N11-H11A···N3 | 0.86 | 2.22 | 3.061(2) | 166 | | N11-H11B···O1W | 0.86 | 2.18 | 3.011(2) | 162 | | N9-H9···N1 | 0.86 | 2.11 | 2.964(2) | 172 | | O1W-H1W···N3 | 0.85 | 2.00 | 2.839(2) | 171 | | O1W-H2W···N7 | 0.85 | 2.05 | 2.891(2) | 170 |

D = donor atom, A = acceptor atom

Experimental Protocols

Synthesis and Crystallization

The synthesis of 2,6-diamino-9H-purine monohydrate was achieved through the reaction of 2,6-diaminopurine with homophthalic acid in a basic aqueous-methanolic solution.

-

Reactants:

-

2,6-diaminopurine

-

Homophthalic acid

-

Sodium hydroxide

-

Methanol

-

Water

-

-

Procedure:

-

A solution of 2,6-diaminopurine in methanol was prepared.

-

An aqueous solution of homophthalic acid and sodium hydroxide was prepared.

-

The two solutions were mixed and refluxed with stirring for 2 hours.

-

The resulting solution was allowed to evaporate slowly at room temperature.

-

Thin, colorless plates of 2,6-diamino-9H-purine monohydrate were obtained as a minor component alongside the major product of bis(2,6-diamino-9H-purin-1-ium) homophthalate heptahydrate.

-

X-ray Data Collection and Structure Refinement

A suitable single crystal of 2,6-diamino-9H-purine monohydrate was selected for X-ray diffraction analysis.

-

Data Collection:

-

Instrument: Bruker AXS APEXII CCD diffractometer.

-

Radiation: Mo Kα radiation (λ = 0.71073 Å).

-

Temperature: 296(2) K.

-

Data Collection Method: ω and φ scans.

-

-

Structure Solution and Refinement:

-

The structure was solved by direct methods using the SHELXS97 software.

-

The structure was refined by full-matrix least-squares on F² using the SHELXL97 software.

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms attached to nitrogen and oxygen were located in a difference Fourier map and refined with isotropic displacement parameters.

-

Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of 2,6-diamino-9H-purine monohydrate.

Caption: Experimental workflow for the structural analysis.

Hydrogen Bonding Network

This diagram depicts the key hydrogen bonding interactions involving the 2,6-diaminopurine molecule and the water of hydration in the crystal lattice.

Caption: Hydrogen bonding interactions in the crystal.

Structure-Property Relationship

The following diagram illustrates the logical relationship between the experimental determination of the crystal structure and the understanding of the material's properties.

Caption: From structure determination to property insights.

The structural analysis of 2,6-diamino-9H-purine monohydrate reveals a highly organized, three-dimensional network stabilized by extensive hydrogen bonding. The water molecule is integral to the crystal packing, bridging neighboring purine molecules. This detailed understanding of the molecular interactions and packing is fundamental for predicting and controlling the physicochemical properties of hydrated forms of 2,6-diaminopurine. For drug development professionals, this information is critical for formulation design, stability assessment, and ensuring consistent bioavailability of active pharmaceutical ingredients based on the 2,6-diaminopurine scaffold. Further research to obtain the crystal structure of the sulfate hydrate form would provide a more complete picture of how different counter-ions and hydration states influence the solid-state landscape of this important molecule.

References

The Role of 2,6-Diaminopurine in the Genetic Material of Bacteriophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The canonical four-base genetic alphabet is not universal. Certain bacteriophages have evolved to utilize a fifth base, 2,6-diaminopurine (Z), completely replacing adenine (A) in their genomes. This substitution, forming a Z-T base pair with three hydrogen bonds, confers significant advantages, including increased genomic stability and evasion of host defense mechanisms. This technical guide provides an in-depth exploration of the biosynthesis, incorporation, and functional implications of the Z-base in bacteriophage genetics. It details the key enzymes involved, presents quantitative data on the biophysical properties of Z-containing DNA, and provides experimental protocols for the study of this unique biological system.

Introduction

In 1977, the cyanophage S-2L was discovered to possess a genome in which adenine is entirely replaced by 2,6-diaminopurine, also known as the Z-base.[1][2] This alteration is not a mere modification but a fundamental change in the genetic code. The Z-base forms three hydrogen bonds with thymine (T), in contrast to the two bonds in a canonical A-T pair.[1][2] This enhanced bonding leads to a more stable double helix, with a higher melting temperature, and provides resistance against host restriction enzymes that recognize adenine-containing sequences.[3] Initially thought to be an isolated anomaly, Z-genomes are now known to be widespread among diverse bacteriophages.[1][2] Understanding the molecular machinery behind the synthesis and utilization of the Z-base offers profound insights into viral evolution, phage-host interactions, and opens avenues for novel biotechnological and therapeutic applications.

The Biosynthetic Pathway of 2,6-Diaminopurine

The synthesis of the Z-base and its incorporation into the phage genome is a multi-step enzymatic process that hijacks and modifies the host's purine metabolism. Three key phage-encoded enzymes, PurZ, MazZ, and DatZ, form the core of this pathway.

Key Enzymes and their Functions

-

PurZ (Adenylosuccinate Synthetase Homolog): PurZ is the central enzyme in the Z-base biosynthesis. It is a homolog of the host's PurA, an adenylosuccinate synthetase.[1][2] However, PurZ exhibits a crucial difference in substrate specificity. Instead of using inosine monophosphate (IMP) like PurA, PurZ utilizes deoxyguanosine monophosphate (dGMP) and aspartate to synthesize N6-succino-2-amino-2'-deoxyadenylate (dSMP), the precursor to dZMP.[4] Some PurZ variants can use either ATP or dATP as a phosphate donor.[4][5]

-

MazZ ((d)GTP-specific diphosphohydrolase): MazZ is responsible for providing the dGMP substrate for PurZ. It specifically hydrolyzes deoxyguanosine triphosphate (dGTP) and guanosine triphosphate (GTP) to their monophosphate forms.[4] This ensures a steady supply of the precursor for Z-base synthesis.

-

DatZ (dATP triphosphohydrolase): To ensure the complete replacement of adenine with diaminopurine, phages employ DatZ to eliminate dATP from the nucleotide pool. DatZ is a specific dATP triphosphohydrolase that breaks down dATP, preventing its incorporation into the replicating phage DNA.[6]

The Z-Base Biosynthesis Pathway

The following diagram illustrates the enzymatic steps involved in the synthesis of dZTP, the triphosphate form of the Z-base ready for DNA incorporation.

Incorporation of 2,6-Diaminopurine into Phage DNA

The incorporation of dZTP into the nascent DNA strand is carried out by a specialized DNA polymerase, often denoted as DpoZ or a member of the PrimPol family.[7] These polymerases are adapted to efficiently utilize dZTP as a substrate opposite a thymine on the template strand. The fidelity of these polymerases is crucial to maintain the integrity of the Z-genome.[8][9][10]

Biophysical Properties of Z-Containing DNA

The substitution of adenine with 2,6-diaminopurine significantly alters the physical and chemical properties of the DNA double helix.

Increased Thermal Stability

The three hydrogen bonds in the Z-T base pair lead to a notable increase in the thermal stability of the DNA. This is reflected in a higher melting temperature (Tm) compared to equivalent A-T rich DNA.

| DNA Sequence Context | Melting Temperature (Tm) of A-DNA (°C) | Melting Temperature (Tm) of Z-DNA (°C) | ΔTm (°C) | Reference |

| General observation | - | - | +1-2 per substitution | [11] |

| d(CGTGAATTCGCG)₂ | 54.5 | 62.5 | +8.0 | [3] |

| d(CGCGAATTCGCG)₂ | 60.0 | 66.0 | +6.0 | [3] |

Table 1: Comparison of Melting Temperatures of A-DNA and Z-DNA.

Functional Role of the Z-Base in Phage Biology

The primary evolutionary driver for the adoption of the Z-genome appears to be the evasion of host defense mechanisms.

Evasion of Host Restriction Enzymes

Many bacterial restriction enzymes recognize and cleave specific DNA sequences containing adenine. By replacing adenine with the Z-base, phages render their genomes unrecognizable and therefore resistant to cleavage by a wide range of host restriction endonucleases.[1][2] This provides a significant survival advantage for the phage within its bacterial host.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the Z-base and its associated enzymes.

Quantification of 2,6-Diaminopurine in DNA

Objective: To determine the presence and quantity of the Z-base in a given DNA sample.

Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Protocol:

-

DNA Hydrolysis:

-

Digest 1-5 µg of purified phage DNA to its constituent nucleosides using a commercial nucleoside digestion mix (e.g., NEB Nucleoside Digestion Mix) or a combination of nuclease P1 and alkaline phosphatase.

-

Follow the manufacturer's instructions for the digestion reaction.

-

-

HPLC Separation:

-

Inject the hydrolyzed sample onto a reverse-phase C18 HPLC column.

-

Use a gradient of a suitable mobile phase, such as a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), to separate the different nucleosides.

-

-

Detection and Quantification:

-

Monitor the elution profile using a UV detector at 260 nm.

-

Couple the HPLC output to a mass spectrometer for positive identification and accurate quantification of the Z-deoxynucleoside based on its mass-to-charge ratio.

-

Use commercially available standards for canonical deoxynucleosides and synthesized Z-deoxynucleoside for calibration and quantification.

-

Enzyme Assays

The following diagrams outline the general workflows for assaying the activity of the key enzymes in the Z-base biosynthetic pathway.

DpoZ DNA Polymerase Activity Assay

Objective: To assess the ability of DpoZ to incorporate dZTP into a DNA strand.

Method: Primer extension assay.

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

A fluorescently labeled or radiolabeled DNA primer annealed to a synthetic DNA template containing thymine bases.

-

A reaction buffer with appropriate pH and salt concentrations.

-

A mixture of dNTPs, including dZTP and excluding dATP.

-

Purified DpoZ enzyme.

-

-

-

Reaction and Termination:

-

Incubate the reaction at the optimal temperature for the polymerase.

-

Terminate the reaction at various time points by adding a stop solution (e.g., EDTA and formamide).

-

-

Analysis:

-

Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the extended primers using a fluorescence scanner or autoradiography. The appearance of longer DNA fragments indicates polymerase activity.

-

Conclusion and Future Perspectives

The discovery and characterization of Z-genomes in bacteriophages have fundamentally expanded our understanding of the central dogma of molecular biology. The complete replacement of a canonical base highlights the remarkable adaptability of viruses and the evolutionary pressures exerted by host defense systems. The elucidation of the enzymatic machinery responsible for Z-base metabolism provides a toolkit for synthetic biology, enabling the production of Z-containing DNA for various applications. These include the development of more stable DNA-based nanostructures, aptamers with enhanced binding affinities, and novel therapeutic agents. Further research into the diversity of Z-genome phages and their polymerases will undoubtedly uncover new enzymatic functions and provide deeper insights into the co-evolution of viruses and their hosts. The unique properties of Z-DNA also make it an attractive component for the development of phage-based therapies and diagnostics, where enhanced stability and resistance to degradation are desirable.

References

- 1. researchgate.net [researchgate.net]

- 2. frontlinegenomics.com [frontlinegenomics.com]

- 3. A widespread pathway for substitution of adenine by diaminopurine in phage genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of a triad of genes in cyanophage S-2L sufficient to replace adenine by 2-aminoadenine in bacterial DNA. - Research - Institut Pasteur [research.pasteur.fr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structural dynamics and determinants of 2-aminoadenine specificity in DNA polymerase DpoZ of vibriophage ϕVC8 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 34.237.233.138 [34.237.233.138]

- 9. High-resolution mapping of DNA polymerase fidelity using nucleotide imbalances and next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arep.med.harvard.edu [arep.med.harvard.edu]

- 11. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes: Dissolving 2,6-Diaminopurine Sulfate Hydrate

Abstract

This document provides a detailed protocol for the dissolution of 2,6-diaminopurine sulfate hydrate, a purine analog used in various biochemical and pharmaceutical research applications. The protocol emphasizes safe handling and provides solubility data for common solvents. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Applications

2,6-Diaminopurine (DAP) is an analogue of adenine that has garnered significant interest in biomedical research.[1] As a purine analogue, it can interfere with DNA replication and is used in the development of antineoplastic agents.[2][3]

Key applications include:

-

Nucleic Acid Research: DAP can be incorporated into nucleic acids to study their structural properties and molecular recognition by ligands and enzymes.[1]

-

Anticancer and Antiviral Research: DAP and its derivatives have been investigated for their potential as anticancer and antiviral agents.[2][4]

-

Genetic Research: Recent studies have shown DAP's potential to suppress UGA premature stop codons, offering a therapeutic strategy for genetic diseases like cystic fibrosis.[5]

Due to its molecular structure, the solubility of 2,6-diaminopurine and its salts can be limited in aqueous solutions, necessitating specific dissolution protocols for experimental use.

Health and Safety Precautions

2,6-Diaminopurine sulfate hydrate is classified as a hazardous substance. It is harmful if swallowed, comes into contact with skin, or is inhaled.[6] It may also cause skin and eye irritation and is suspected of causing genetic defects.[6]

Personal Protective Equipment (PPE) and Handling:

-

Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood.[7][8]

-

Eye Protection: Wear chemical safety goggles or glasses with side shields.[8][9]

-

Skin Protection: Wear compatible, chemical-resistant gloves and a lab coat.[9][10]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA-approved respirator.[6]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[7][8][10]

Storage:

-

Store containers in a dry, cool, and well-ventilated place.[9]

-

Keep containers tightly closed when not in use.[10]

Quantitative Solubility Data

The solubility of 2,6-diaminopurine and its salts varies depending on the specific form and the solvent used. The following table summarizes available quantitative data.

| Compound Form | Solvent | Solubility | Temperature | Notes |

| 2,6-Diaminopurine Hemisulfate Salt | Formic Acid | 50 mg/mL | Not Specified | Heating may be required. Yields a clear to hazy, yellow to yellow-green solution.[1] |

| 8-Aza-2,6-diaminopurine Monohydrate Salt | Water | 10 mg/mL (1 g/100 mL) | 25°C | Note: This is a related but different compound (8-Aza derivative).[11] |

| 2,6-Diaminopurine | DMSO | 100 mM | Not Specified | Used for cell and organoid treatments.[5] |

Experimental Protocol for Dissolution

This protocol details the primary method for dissolving 2,6-diaminopurine sulfate hydrate using formic acid, as this is the most clearly documented solvent for achieving a higher concentration.

4.1. Materials and Equipment

-

2,6-Diaminopurine sulfate hydrate powder

-

Formic acid (reagent grade)

-

Appropriate solvent-resistant vials (e.g., glass)

-

Magnetic stirrer and stir bar or vortex mixer

-

Calibrated analytical balance

-

Pipettes

-

Heating block or water bath (optional, for use with caution)

-

Fume hood

4.2. Step-by-Step Dissolution Procedure

-

Preparation: Perform all steps inside a certified chemical fume hood. Ensure all PPE is worn correctly.

-

Weighing: Tare a clean, dry vial on the analytical balance. Carefully weigh the desired amount of 2,6-diaminopurine sulfate hydrate powder into the vial.

-

Solvent Addition: Using a pipette, add the required volume of formic acid to the vial to achieve the target concentration (up to 50 mg/mL).

-

Dissolution:

-

Cap the vial securely.

-

Place the vial on a magnetic stirrer or use a vortex mixer to agitate the mixture.

-

Observe the solution for dissolution of the solid. The resulting solution may be clear to hazy with a yellow to yellow-green color.[1]

-

-

Applying Heat (Optional):

-

If the compound does not fully dissolve with agitation at room temperature, gentle heating can be applied.[1]

-

Set a heating block or water bath to a low temperature (e.g., 30-40°C). Caution: Formic acid is corrosive and has a low boiling point. Avoid excessive heat.

-

Place the vial in the heating apparatus and continue to agitate intermittently until the solid is fully dissolved.

-

-

Final Assessment: Once the solid is no longer visible, the solution is ready for experimental use. Ensure the solution is cooled to the appropriate temperature before use in downstream applications.

-

Storage of Solution: If not for immediate use, store the solution in a tightly sealed container at the recommended temperature for the specific experimental needs, protecting it from light if necessary.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for dissolving 2,6-diaminopurine sulfate hydrate.

Caption: Workflow for the safe handling and dissolution of 2,6-diaminopurine sulfate hydrate.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Purine analogue - Wikipedia [en.wikipedia.org]

- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,6-Diaminopurine 98% | 1904-98-9 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. 2,6-Diaminopurine Monohydrate | CAS#:402846-48-4 | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

- 10. biosynth.com [biosynth.com]

- 11. 8-Aza-2,6-diaminopurine sulfate (1:x) | 65591-11-9 | FA08365 [biosynth.com]

Application Notes and Protocols for Utilizing 2,6-Diaminopurine in Polymerase Chain Reaction (PCR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diaminopurine (dZ), a structural analog of adenine (dA), offers unique advantages in molecular biology, particularly in the context of Polymerase Chain Reaction (PCR). Unlike adenine, which forms two hydrogen bonds with thymine (dT), 2,6-diaminopurine forms three hydrogen bonds. This enhanced binding affinity significantly increases the thermal stability of the DNA duplex. This property can be strategically employed to improve the specificity and efficiency of PCR, especially for challenging templates such as those with high GC content. These application notes provide a comprehensive overview and detailed protocols for the effective use of 2,6-diaminopurine in PCR.

Principle of 2,6-Diaminopurine in PCR

The core advantage of substituting adenine with 2,6-diaminopurine lies in the increased melting temperature (Tm) of the DNA duplex. The dZ:dT base pair, with its three hydrogen bonds, is more stable than the conventional dA:dT base pair. This increased stability can be leveraged in two primary ways within a PCR workflow:

-

Incorporation into Primers: Primers synthesized with dZ in place of dA will exhibit a higher Tm. This allows for the use of higher annealing temperatures, which in turn increases the stringency of primer binding and reduces non-specific amplification.

-

Substitution of dATP with dZTP: By replacing deoxyadenosine triphosphate (dATP) with 2,6-diaminopurine triphosphate (dZTP) in the PCR master mix, the resulting amplicons will have dZ incorporated throughout the sequence. This leads to a product with a higher overall Tm, which can be beneficial for downstream applications and for amplifying templates prone to secondary structures.

Applications in Research and Drug Development

The unique properties of 2,6-diaminopurine make it a valuable tool in various research and development applications:

-

Amplification of GC-Rich Templates: GC-rich DNA sequences are notoriously difficult to amplify due to their high melting temperatures and propensity to form stable secondary structures. The incorporation of dZ can help to destabilize these secondary structures and promote more efficient amplification.

-